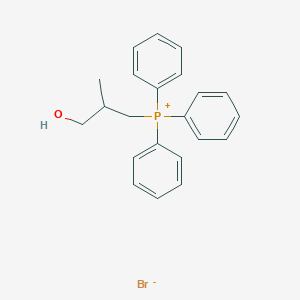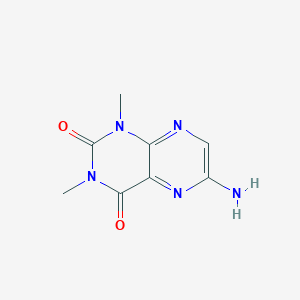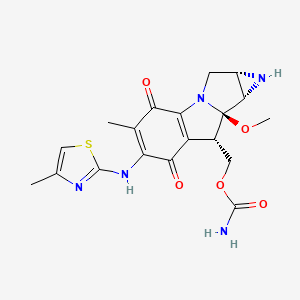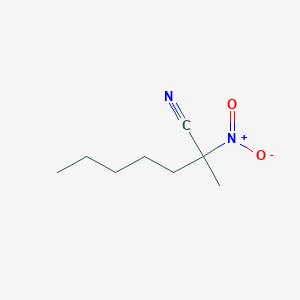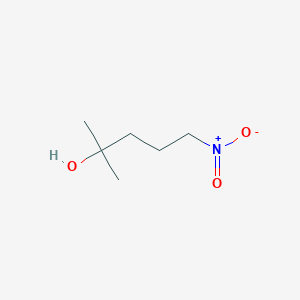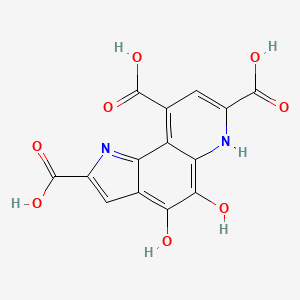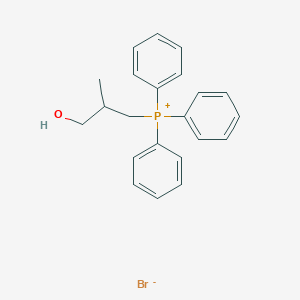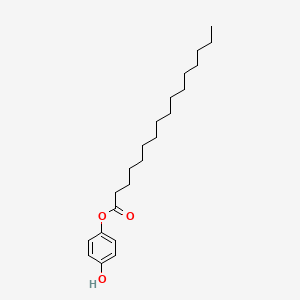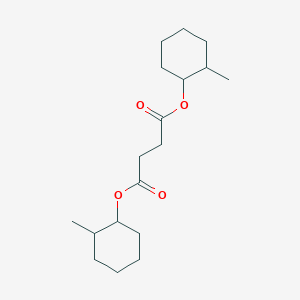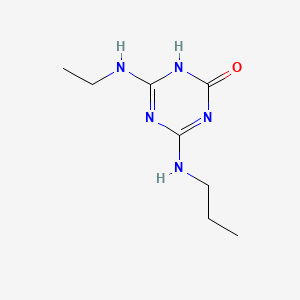
1,3,5-Triazin-2(1H)-one, 4-(ethylamino)-6-(propylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Triazin-2(1H)-one, 4-(ethylamino)-6-(propylamino)- is a heterocyclic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by the presence of two amino groups attached to the triazine ring, which can significantly influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazin-2(1H)-one, 4-(ethylamino)-6-(propylamino)- typically involves the reaction of cyanuric chloride with ethylamine and propylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions. The general reaction scheme is as follows:
Cyanuric chloride+Ethylamine+Propylamine→1,3,5-Triazin-2(1H)-one, 4-(ethylamino)-6-(propylamino)-
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
1,3,5-Triazin-2(1H)-one, 4-(ethylamino)-6-(propylamino)- can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The triazine ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The amino groups can be substituted with other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Dihydro derivatives of the triazine ring.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
科学的研究の応用
1,3,5-Triazin-2(1H)-one, 4-(ethylamino)-6-(propylamino)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,3,5-Triazin-2(1H)-one, 4-(ethylamino)-6-(propylamino)- involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the triazine ring can interact with enzymes or receptors, modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- **1,3,5-Triazin-2(1H)-one, 4-(methylamino)-6-(propylamino)-
- **1,3,5-Triazin-2(1H)-one, 4-(ethylamino)-6-(butylamino)-
- **1,3,5-Triazin-2(1H)-one, 4-(ethylamino)-6-(methylamino)-
Uniqueness
1,3,5-Triazin-2(1H)-one, 4-(ethylamino)-6-(propylamino)- is unique due to the specific combination of ethyl and propyl amino groups attached to the triazine ring. This unique structure can result in distinct chemical properties and reactivity compared to other similar compounds. For example, the steric and electronic effects of the ethyl and propyl groups can influence the compound’s interaction with biological targets and its overall stability.
特性
CAS番号 |
81494-02-2 |
|---|---|
分子式 |
C8H15N5O |
分子量 |
197.24 g/mol |
IUPAC名 |
6-(ethylamino)-4-(propylamino)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C8H15N5O/c1-3-5-10-7-11-6(9-4-2)12-8(14)13-7/h3-5H2,1-2H3,(H3,9,10,11,12,13,14) |
InChIキー |
BEAMGSBOOBTZKJ-UHFFFAOYSA-N |
正規SMILES |
CCCNC1=NC(=O)NC(=N1)NCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


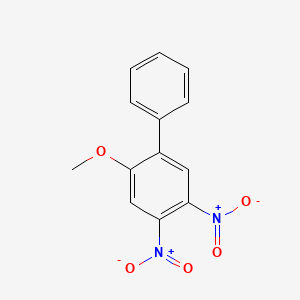
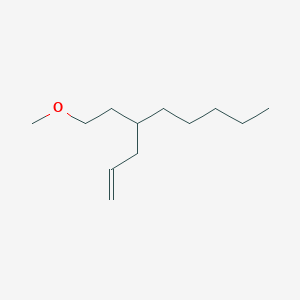
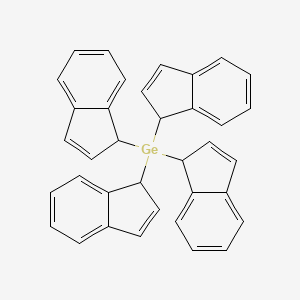
silane](/img/structure/B14429194.png)
